A Comprehensive Technical Guide to 7-Fluoronaphthalen-2-amine (CAS No. 62078-76-6) for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 7-Fluoronaphthalen-2-amine (CAS No. 62078-76-6) for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 7-Fluoronaphthalen-2-amine, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. While specific data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Naphthalenamines
The introduction of fluorine into organic molecules is a cornerstone of modern drug design, profoundly influencing a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2][3][4][5] Naphthalene-based structures are prevalent in a wide array of approved therapeutics, making fluorinated naphthalenamines, such as 7-Fluoronaphthalen-2-amine, attractive scaffolds for the development of novel bioactive agents.[6][7] The strategic placement of a fluorine atom on the naphthalene ring system can block metabolic pathways, enhance binding to target proteins through unique electronic interactions, and fine-tune physicochemical properties to optimize drug-like characteristics.
Chemical Structure and Identification:
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Systematic Name: 7-Fluoronaphthalen-2-amine
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CAS Number: 62078-76-6
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Molecular Formula: C₁₀H₈FN
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Molecular Weight: 161.18 g/mol
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Structure:
/ \ C C / \ / C---C---C---F \ / \ / C === C \ /
Synthesis and Spectroscopic Characterization
2.1. Proposed Synthetic Pathway: Bucherer Reaction
This proposed synthesis leverages the known reactivity of naphthols in the presence of an amine source and a sulfite or bisulfite catalyst.
Caption: Proposed synthesis of 7-Fluoronaphthalen-2-amine via the Bucherer reaction.
2.2. Generalized Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization for the specific substrate.
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Reaction Setup: In a high-pressure reaction vessel, combine 7-fluoro-2-naphthol (1 equivalent), sodium bisulfite (2-3 equivalents), and a concentrated aqueous solution of ammonia (excess).
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Heating: Seal the vessel and heat the mixture to 150-180 °C with constant stirring for 6-12 hours. The internal pressure will increase during the reaction.
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Work-up: After cooling to room temperature, carefully vent the reaction vessel. The solid product is typically collected by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 7-Fluoronaphthalen-2-amine.
2.3. Spectroscopic Characterization (Expected)
Direct spectroscopic data for 7-Fluoronaphthalen-2-amine is not available. The following are expected characteristics based on analogous compounds.[9][10]
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as a series of multiplets in the range of δ 7.0-8.0 ppm. The amine protons will likely appear as a broad singlet between δ 3.5-5.0 ppm, the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | Aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A singlet or a complex multiplet is expected, depending on the coupling with neighboring aromatic protons. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine are expected as two bands in the region of 3300-3500 cm⁻¹. A C-N stretching band will likely be observed around 1250-1350 cm⁻¹.[11][12] |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 161. The fragmentation pattern would likely involve the loss of HCN or NH₂.[13] |
Physicochemical Properties (Predicted)
The physicochemical properties of 7-Fluoronaphthalen-2-amine are predicted based on the known properties of 2-naphthylamine and the influence of a fluorine substituent.[14][15][16]
| Property | Predicted Value / Characteristic | Rationale |
| Melting Point | Solid at room temperature. Likely higher than 2-naphthylamine (111-113 °C) due to increased polarity and potential for intermolecular hydrogen bonding involving fluorine. | Fluorine substitution often increases melting points in aromatic systems. |
| Boiling Point | Higher than 2-naphthylamine (306 °C) due to increased molecular weight and polarity. | Increased intermolecular forces from the C-F bond. |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents like ethanol, acetone, and DMSO. | The amine group provides some polarity, but the naphthalene ring is hydrophobic. |
| pKa | The amine will be basic. The pKa is expected to be slightly lower than that of 2-naphthylamine (pKa ≈ 4.1) due to the electron-withdrawing nature of the fluorine atom. | Fluorine's inductive effect reduces the basicity of the amine.[16] |
| LogP | The lipophilicity is expected to be slightly higher than the non-fluorinated analog. | Fluorine substitution generally increases the octanol-water partition coefficient.[15] |
Applications in Drug Discovery and Development
Fluorinated aromatic amines are valuable building blocks in medicinal chemistry. The introduction of a fluorine atom can significantly enhance the therapeutic potential of a drug candidate.
4.1. Rationale for Use in Drug Design
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically susceptible position can block unwanted metabolism, thereby increasing the drug's half-life and bioavailability.[5]
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Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. This can lead to increased binding affinity and potency of the drug molecule.
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Modulation of Physicochemical Properties: As discussed, fluorine substitution allows for the fine-tuning of a molecule's lipophilicity and basicity, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
4.2. Potential Therapeutic Areas
Given the broad range of biological activities associated with naphthalene-based compounds, 7-Fluoronaphthalen-2-amine could serve as a key intermediate in the synthesis of novel therapeutics for:
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Oncology: Many anticancer agents are based on aromatic and heterocyclic scaffolds.
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Infectious Diseases: The naphthalene core is found in some antimicrobial and antifungal agents.
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Central Nervous System (CNS) Disorders: The ability of fluorine to modulate lipophilicity can be exploited to improve blood-brain barrier penetration for CNS-acting drugs.
4.3. Experimental Workflow for a Drug Discovery Program
The following diagram outlines a typical workflow for utilizing 7-Fluoronaphthalen-2-amine in a drug discovery program.
Caption: A generalized workflow for the application of 7-Fluoronaphthalen-2-amine in a drug discovery program.
Safety and Handling
As with all amine-containing aromatic compounds, 7-Fluoronaphthalen-2-amine should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related naphthalenamines can be skin and eye irritants and may be harmful if inhaled or ingested. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.
Conclusion
7-Fluoronaphthalen-2-amine represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While direct experimental data for this specific molecule is sparse, this guide provides a solid foundation for researchers by extrapolating from the well-established chemistry and properties of related fluorinated and non-fluorinated naphthalenamines. Further research into the synthesis, characterization, and biological evaluation of 7-Fluoronaphthalen-2-amine and its derivatives is warranted and holds the potential to unlock new avenues in medicinal chemistry.
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